molecular formula C22H14N2O2 B14526583 2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 62783-05-5

2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B14526583
CAS No.: 62783-05-5
M. Wt: 338.4 g/mol
InChI Key: YBUWEOBAXDMDIQ-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound that features a quinoline moiety fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. These compounds undergo 1,3-dipolar cycloaddition of azides onto alkenes followed by 6π-electrocyclization of N-H imine intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cascade C-H transformations has been reported to be effective in producing isoindole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and isoindole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor by binding to enzyme active sites, thereby preventing substrate interaction. The pathways involved include the inhibition of both cathodic and anodic corrosion currents in metal surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific structural combination of quinoline and isoindole moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

62783-05-5

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methylquinolin-8-yl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C22H14N2O2/c1-13-9-10-14-7-4-8-19(20(14)23-13)24-21(25)17-11-15-5-2-3-6-16(15)12-18(17)22(24)26/h2-12H,1H3

InChI Key

YBUWEOBAXDMDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N3C(=O)C4=CC5=CC=CC=C5C=C4C3=O)C=C1

Origin of Product

United States

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